![molecular formula C11H17Cl2F3N2 B1287110 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride CAS No. 1189496-82-9](/img/structure/B1287110.png)
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride, also known as 2-DMA-TFMPE dihydrochloride, is a chemical compound commonly used in scientific research. It is a white to off-white powder that is soluble in water and has a melting point of about 180°C. The compound is most commonly used in the synthesis of pharmaceuticals and other organic compounds. It has been used in a variety of applications, including the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Aplicaciones Científicas De Investigación
1. Antidepressant Potential
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride and its derivatives have been explored for their antidepressant properties. These compounds have shown the ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of monoamines like norepinephrine and serotonin. Such a neurochemical profile is predictive of antidepressant activity, indicating the potential use of these compounds in treating depression without the side-effects common to tricyclic therapy (Yardley et al., 1990), (Muth et al., 1986).
2. Potential in Optical Applications
The compound has also been noted for its nonlinear optical properties, particularly in the context of novel chalcone derivative compounds. These properties suggest potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
3. Role in Metabolic Pathways
The in vivo metabolism of related compounds has been studied extensively, revealing complex metabolic pathways. These findings are crucial in understanding the pharmacokinetics and dynamics of these compounds within biological systems (Kanamori et al., 2002).
4. Photochemical Properties
Studies have also delved into the photochemistry of related compounds, identifying key intermediaries and establishing pathways involved in their photochemical reactions. These insights can be crucial in understanding the stability and reactivity of these compounds under various conditions (Shields et al., 1987).
5. Synthetic and Chemical Transformations
The compound and its derivatives have been involved in various synthetic transformations, reflecting their versatility and reactivity in organic synthesis. These transformations are vital in the synthesis of complex molecules and have implications in medicinal chemistry and drug design (Yamamoto, 1982), (De-chen, 2002).
6. Receptor Agonist Properties
The compound has been discovered as a nonpeptidic agonist of the GPR14/urotensin-II receptor, indicating its potential therapeutic applications and importance in pharmacological research (Croston et al., 2002).
7. Fluorescent Molecular Probes
Derivatives of the compound have been synthesized as fluorescent solvatochromic dyes, highlighting their potential use in developing ultrasensitive fluorescent molecular probes for biological and medical applications (Diwu et al., 1997).
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.2ClH/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14;;/h3-6,10H,7,15H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWIJQUEOEKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592118 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189496-82-9 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




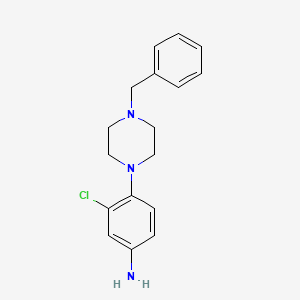
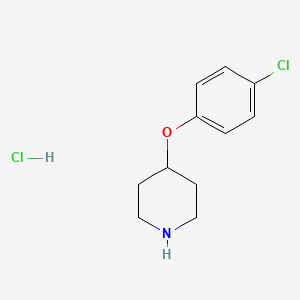
![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)
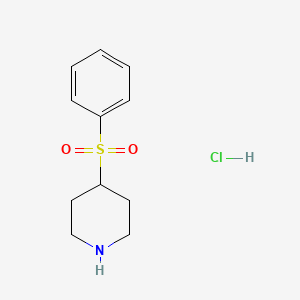
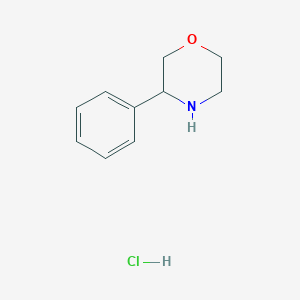

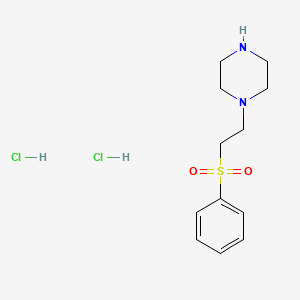

![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)

